1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a heterocyclic organic compound with the molecular formula C₅H₆ClN₅ (base structure: C₅H₅N₅, MW = 135.13) . It serves as a critical intermediate in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Key properties include a purity ≥95%, water content ≤0.5%, and hazardous classification (H301: toxic if swallowed; H315-H319: skin/eye irritation) . Its IUPAC name and CAS number are 1H-pyrazolo[3,4-d]pyrimidin-4-amine and 2380-63-4, respectively .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-1-9-10-5(3)8-2-7-4;/h1-2H,(H3,6,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQEJVEXRVVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes nitrogen atoms, contributing to its pharmacological properties. Its molecular formula is CHClN, with a molecular weight of approximately 158.57 g/mol. The compound's structure allows for various modifications that can enhance its biological activity.
Anticancer Activity
Numerous studies have demonstrated the potential of this compound as an anticancer agent. Below is a summary of key findings:
In Vitro Studies
- Cell Line Sensitivity : A study reported that derivatives of this compound exhibited high inhibitory activity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). For instance, compound 1a showed an IC value of 2.24 µM against A549 cells, significantly lower than doxorubicin (IC = 9.20 µM) .
- Mechanism of Action : Flow cytometric analysis indicated that treatment with compound 1a resulted in a notable increase in apoptotic cells within the sub-G1 phase of the cell cycle, demonstrating its ability to induce apoptosis .
In Vivo Studies
- Xenograft Models : In a mouse model using MDA-MB-231 cells (a triple-negative breast cancer line), a derivative (compound 1j) was administered at a dose of 30 mg/kg for 18 days and completely suppressed tumor growth with a tumor inhibition rate exceeding 100% . This compound also displayed favorable pharmacokinetic properties.
- Dual Inhibition : Another study identified LL28, based on the pyrazolo[3,4-d]pyrimidine scaffold, as an effective dual inhibitor of IGF1R and Src kinases, significantly reducing tumor growth in xenograft models without evident toxicity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely linked to their structural modifications. Here are some notable SAR findings:
| Compound | Structure | IC (µM) | Biological Activity |
|---|---|---|---|
| 1a | Basic scaffold | 2.24 | Induces apoptosis in A549 cells |
| 1j | Phenylethynyl substitution | 0.0009 | Src kinase inhibition |
| LL28 | Dual IGF1R/Src inhibitor | N/A | Suppresses NSCLC tumor growth |
These variations illustrate how specific substitutions can dramatically influence the efficacy and selectivity of these compounds against cancer cell lines.
Case Study 1: Antitumor Efficacy in Lung Cancer
In vitro studies involving A549 cells demonstrated that treatment with compound 1a led to a significant reduction in cell viability and increased apoptosis rates compared to control treatments . The flow cytometric analysis revealed that the percentage of apoptotic cells ranged from 25.1% to 41.0% at concentrations between 2.0 and 4.0 µM.
Case Study 2: Triple-Negative Breast Cancer
Compound 1j was evaluated in MDA-MB-231 xenograft models, where it not only inhibited tumor growth but also showed minimal side effects, indicating its potential as a therapeutic agent for aggressive breast cancers .
Scientific Research Applications
Anticancer Research
The compound has been extensively studied for its potential as an anticancer agent. Notably, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown promising results in inhibiting various cancer cell lines. For instance, a specific derivative demonstrated high inhibitory potency against the Src kinase and significant antitumor activity in triple-negative breast cancer (TNBC) models. In xenograft studies, this derivative completely suppressed tumor growth without evident toxicity, highlighting its therapeutic potential in oncology .
Neuroprotective Agents
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may act as neuroprotective agents. These compounds can modulate signaling pathways involved in neurodegenerative diseases, offering a potential avenue for developing treatments for conditions such as Alzheimer’s and Parkinson’s disease. Their ability to inhibit specific kinases involved in neuronal signaling pathways suggests they may mitigate neuronal damage .
Kinase Inhibition
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK). These compounds are being explored for their ability to selectively inhibit BTK in B-cell malignancies, providing insights into their role in immune response modulation and cancer therapy . The structure-activity relationship (SAR) studies of these compounds reveal that modifications at specific positions significantly influence their inhibitory potency and selectivity .
Sigma Receptor Ligands
Certain derivatives of this compound have been characterized as selective sigma-1 receptor antagonists. These interactions are crucial for understanding pain mechanisms and developing new analgesics. The antinociceptive properties observed in animal models further support their potential therapeutic applications .
Synthesis and Structural Variations
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride typically involves multi-step processes that allow for structural modifications leading to various derivatives with enhanced biological activities. The introduction of different substituents can tailor the pharmacokinetic properties and biological interactions of these compounds .
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Basic structure; lacks substitutions | Foundational compound for many derivatives |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Contains an amino group at position 5 | Exhibits different biological activity profiles |
| N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Thiophene substitution enhances interactions | Improved selectivity for biological targets |
Case Studies
Several case studies illustrate the effectiveness of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives:
- Inhibition of Src Kinase : A derivative showed an IC50 value of 0.0009 μM against Src kinase and demonstrated complete tumor growth suppression in TNBC models .
- BTK Inhibition : In vivo studies with a BTK inhibitor derived from this compound exhibited moderate tumor growth inhibition in murine models, suggesting clinical relevance in hematologic cancers .
- Neuroprotection : Compounds within this class have been shown to reduce apoptosis in neuronal cells under stress conditions, indicating their potential role in neuroprotective strategies .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Preparation Methods
Formamide-Mediated Cyclization for Core Assembly
An alternative route employs 5-amino-3-methylthio-1-(4'-nitrophenyl)pyrazol-4-carbonitrile (1 ) as the starting material . Cyclocondensation with formamide and acetic anhydride under reflux generates 3-methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 ), verified by ¹H NMR resonance at δ 8.69 ppm for the pyrimidine proton . Chlorination of 2 using thionyl chloride (SOCl₂) introduces a leaving group at position 4, enabling nucleophilic displacement with amines. For example, treatment with cyclopropylamine in 1,4-dioxane at 80°C for 4 hours affords 4-cyclopropylamino-3-methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine, isolated in 82% yield after silica gel chromatography . Acidic workup with HCl would convert the free base to its hydrochloride form.
Direct Amine Substitution in 1,4-Dioxane
A streamlined method involves reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with primary or secondary amines in 1,4-dioxane under reflux . For instance, cyclohexylamine reacts with the chlorinated precursor to yield 4-cyclohexylamino-1H-pyrazolo[3,4-d]pyrimidine, which is halogenated using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to introduce a chloro group at position 3 . The final amine intermediate is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. This method achieves yields exceeding 80% for the amine precursor, with salt formation efficiencies dependent on stoichiometric HCl usage .
Potassium t-Butoxide-Assisted Cyclocondensation
Aryl nitriles participate in cyclocondensation reactions with 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles under basic conditions . Heating equimolar amounts of 5-amino-1-phenylpyrazole-4-carbonitrile and 4-bromobenzonitrile in tert-butanol with potassium t-butoxide generates 6-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a ) in 72–87% yields . The reaction proceeds via a proposed intermediate imine, which undergoes intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine core. The free amine is converted to the hydrochloride salt by dissolving in ethanolic HCl and recrystallizing .
Hydrochloride Salt Formation: Standard Protocol
While the literature primarily focuses on amine synthesis, hydrochloride salt preparation follows a universal acid-base protocol:
-
The free base amine is dissolved in a polar solvent (e.g., ethanol, water).
-
Hydrochloric acid (37% w/w) is added dropwise until pH < 3.
-
The mixture is cooled to 0–5°C, inducing crystallization.
-
The precipitate is filtered, washed with cold solvent, and dried under vacuum.
This method ensures quantitative conversion, with purity confirmed via elemental analysis and ion chromatography .
Comparative Analysis of Synthetic Routes
Method 4 offers the highest yields (up to 87%) but requires stringent anhydrous conditions . Method 1 allows modular substitution but involves toxic chlorinating agents . Industrial scalability favors Method 3 due to mild temperatures and readily available amines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step routes, including:
- Malononitrile-based cyclization : Benzoyl chloride reacts with malononitrile to form an enol intermediate, followed by methylation with trimethylsilyldiazomethane and cyclization with hydrazine to yield the pyrazolo-pyrimidine core .
- Suzuki coupling : For derivatives, iodination of the core scaffold enables coupling with boronic acids to introduce aryl/heteroaryl groups, facilitating structure-activity relationship (SAR) studies .
- Microwave-assisted synthesis : Solvent-free conditions under microwave irradiation reduce reaction times (e.g., 4 h at 185°C for cyclization steps) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste management : Segregate organic waste containing the compound and dispose via certified hazardous waste contractors to avoid environmental contamination .
- Storage : Store in airtight containers under inert gas (e.g., argon) at room temperature, protected from light to prevent decomposition .
Q. How is structural characterization of derivatives performed?
- Methodological Answer :
- NMR and HPLC : Confirm purity (>98%) and structural integrity using -/-NMR (e.g., δ 10.02 ppm for amine protons) and reverse-phase HPLC with UV detection .
- X-ray crystallography : Resolve crystal structures (e.g., P2/c space group) to analyze bond angles and planarity of the pyrazolo-pyrimidine core .
Advanced Research Questions
Q. How can phase-specific modulation of kinase activity be achieved using derivatives like PF-4800567?
- Methodological Answer :
- Circadian rhythm studies : PF-4800567 (0.5 μM) selectively lengthens the period of CK1δ/ε mutants (e.g., CK1-Tau/Tau SCN slices) from 20.0 ± 0.10 h to 23.83 ± 0.15 h, restoring wild-type circadian rhythms. Use real-time bioluminescence tracking in organotypic slices to quantify period changes .
- Genetic-pharmacological synergy : Combine PF-4800567 with CK1δ/ε knockout models to isolate phase-resetting mechanisms .
Q. What strategies optimize the selectivity of pyrazolo-pyrimidine-based kinase inhibitors?
- Methodological Answer :
- Substituent engineering : Introduce 4-phenoxyphenyl or cyclopentyl groups at position 3 to enhance Src kinase inhibition (IC = 4.0 nM) while reducing off-target effects .
- Enzymatic profiling : Screen against kinase panels (e.g., LCK, PDGFR) using radiometric assays. For example, 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine shows Ki = 0.79 nM for LCK .
- Table 1 : Selectivity data for key derivatives:
| Derivative | Target Kinase | IC (nM) | Ki (nM) |
|---|---|---|---|
| PF-4800567 | CK1δ/ε | 4.0 | — |
| PP2 | SFK | 4.0 | — |
| 1-tert-butyl-3-(4-Cl-Ph) | LCK | — | 0.79 |
Q. How are PROTACs incorporating this scaffold designed for targeted protein degradation?
- Methodological Answer :
- Warhead conjugation : Attach the pyrazolo-pyrimidine core (e.g., 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to E3 ligase ligands (e.g., VHL) via PEG linkers using Mitsunobu or alkylation reactions .
- Biological validation : Assess BTK degradation efficiency in Ramos cells via Western blot (e.g., DC = 10 nM) and quantify cellular viability with MTT assays .
Q. How do researchers resolve contradictory data in enzyme inhibition assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
